molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

Número de catálogo B193375
Número CAS: 253128-41-5
Peso molecular: 729.9 g/mol
Clave InChI: UFNVPOGXISZXJD-JBQZKEIOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eribulin is a non-taxane, structurally simplified, completely synthetic derivative of the marine natural product halichondrin B . It is an anti-cancer medication used to treat breast cancer and liposarcoma . The most common side effects include fatigue, nausea, hair loss (alopecia), constipation, certain nerve damage causing weakness or numbness in the hands and feet (peripheral neuropathy), abdominal pain, and fever (pyrexia) .


Synthesis Analysis

Eribulin is the most structurally complex non-peptidic drug made by total synthesis . The synthesis and manufacture of eribulin remain a daunting task . The most complex fragment of eribulin (C14–C35) is used in two distinct industrial routes to this important anticancer drug . The process relies exclusively on enantiomerically enriched α-chloroaldehydes as building blocks for constructing the three densely functionalized oxygen heterocycles found in the C14–C35 fragment and all associated stereocenters . Eribulin can now be produced in a total of 52 steps .


Molecular Structure Analysis

Eribulin is a microtubule inhibitor, inhibiting the polymerization of tubulin subunits by preventing lengthening and shortening of microtubules during cell division . It is a structure-simplified macrocyclic ketone analog of Halichondrin B .


Chemical Reactions Analysis

Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .


Physical And Chemical Properties Analysis

Eribulin is a synthetic analogue of halichondrin B, originally isolated from the marine sponge Halichondria okadai . The antitumor activity of eribulin is driven by a distinct mode of interaction with microtubules, in which eribulin inhibits the growth phase but not the shortening phase .

Aplicaciones Científicas De Investigación

Eribulin in Breast Cancer with Brain Metastasis

Eribulin has shown effectiveness in breast cancer patients with brain metastases. A study analyzing Russian patients with advanced breast cancer and brain metastases found eribulin to demonstrate efficacy, with 48.6% achieving a partial response or stabilization of disease (Kolyadina et al., 2019).

Antiproliferative Activities and Mechanisms

Eribulin exhibits potent antiproliferative activities against various human cancer cell types and works through mechanisms like inhibiting microtubule polymerization and affecting tumor biology. Its non-mitotic effects include remodeling of tumor vasculature, reduced hypoxia, and phenotypic changes (Cortés, Schöffski, & Littlefield, 2018).

Unique Microtubule-Depolymerizing Drug

As a microtubule-depolymerizing drug, eribulin has utility in treating breast cancer. Clinical trials have shown its survival advantage in metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane. Eribulin's distinct properties include actions on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition (Dybdal-Hargreaves, Risinger, & Mooberry, 2015).

Eribulin and Epithelial–Mesenchymal Transition (EMT)

Eribulin can suppress EMT and induce a mesenchymal–epithelial transition in human breast cancer cells. Its effects on EMT/MET-related pathway components, consistent with phenotypic switches from mesenchymal to epithelial states, have been demonstrated in preclinical models (Yoshida et al., 2014).

Immunomodulatory Activity

Eribulin's immunomodulatory activity on the tumor microenvironment has been studied. A post hoc analysis from the EMBRACE study showed that high baseline absolute lymphocyte counts are associated with longer overall survival in metastatic breast cancer patients treated with eribulin (Miyoshi et al., 2020).

Safety And Hazards

Eribulin has a manageable safety profile with the commonest reported toxicities being alopecia, fatigue, neutropenia, and peripheral neuropathy . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

Direcciones Futuras

Eribulin may be efficacious for the treatment of locally advanced/metastatic breast cancer for patients with bone, liver, lung, lymph node, and chest wall/breast/skin metastases . Ongoing studies of eribulin in combination with immunotherapies and established cytotoxic agents may help shape the future landscape of breast cancer treatment .

Propiedades

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eribulin

CAS RN

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin
Reactant of Route 3
Eribulin
Reactant of Route 4
Eribulin
Reactant of Route 5
Eribulin
Reactant of Route 6
Eribulin

Citations

For This Compound
16,200
Citations
TK Huyck, W Gradishar, F Manuguid… - Nature Reviews Drug …, 2011 - nature.com
… Eribulin interferes with microtubule dynamics by inhibiting the growth of microtubules (with little … Eribulin showed promising anticancer activity in various preclinical studies, including in …
Number of citations: 121 www.nature.com
S Jain, LT Vahdat - Clinical Cancer Research, 2011 - AACR
… Eribulin is a synthetic analogue of halichondrin B, which inhibits microtubule polymerization … Eribulin significantly increased overall survival (OS; median OS for the eribulin-treated …
Number of citations: 74 aacrjournals.org
CM Perry - Drugs, 2011 - Springer
… Consistent with the findings of earlier phase I and II trials, eribulin was reported to have a … of eribulin treatment. The most common grade 3/4 adverse events in the eribulin group were …
Number of citations: 11 link.springer.com
U Swami, U Shah, S Goel - Marine drugs, 2015 - mdpi.com
… of reading we have substituted eribulin mesylate with eribulin. Eribulin has undergone phase III … using [ 14 C] eribulin acetate did not find any major metabolite of eribulin in plasma. The …
Number of citations: 62 www.mdpi.com
U Swami, I Chaudhary, MH Ghalib, S Goel - Critical reviews in oncology …, 2012 - Elsevier
… Eribulin has recently been approved by United States Food and … Eribulin potentially has a low incidence of peripheral … This article reviews the available information on eribulin with …
Number of citations: 92 www.sciencedirect.com
N Shetty, S Gupta - South Asian journal of cancer, 2014 - thieme-connect.com
Eribulin is an anticancer drug approved for treatment of metastatic breast cancer. This drug is a synthetic derivative from Japanese marine sponge Halichondria okadai. It acts by …
Number of citations: 67 www.thieme-connect.com
C Twelves, J Cortes, L Vahdat, M Olivo, Y He… - Breast cancer research …, 2014 - Springer
… regimens for advanced disease were randomized to eribulin (as above) or capecitabine (1.25 g/… to eribulin and 802 patients to control. Median OS was 15.2 months with eribulin versus …
Number of citations: 225 link.springer.com
NF Dybdal-Hargreaves, AL Risinger… - Clinical Cancer Research, 2015 - AACR
… phase III trials has demonstrated that eribulin also improves overall survival in … eribulin, as well as subsequent research that was prompted by distinct and unexpected effects of eribulin …
Number of citations: 199 aacrjournals.org
J Cortes, J O'Shaughnessy, D Loesch, JL Blum… - The Lancet, 2011 - thelancet.com
… We aimed to compare overall survival of heavily pretreated patients receiving eribulin … (508 eribulin, 254 TPC). Overall survival was significantly improved in women assigned to eribulin (…
Number of citations: 226 www.thelancet.com
GD Demetri, P Schöffski, G Grignani, JY Blay… - Journal of Clinical …, 2017 - ascopubs.org
… A phase III study comparing eribulin with … the eribulin arm, with a manageable toxicity profile. We now report the histology-specific subgroup analysis of the efficacy and safety of eribulin …
Number of citations: 138 ascopubs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.